molecular formula C₂₆H₃₅D₃N₉O₁₇P₃S B1155601 Coenzyme A S-Pyrazinecarboxylate-d3

Coenzyme A S-Pyrazinecarboxylate-d3

Cat. No.: B1155601
M. Wt: 876.63
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A S-Pyrazinecarboxylate-d3 is a deuterated derivative of a Coenzyme A (CoA) thioester conjugate, where a pyrazinecarboxylate group is linked via a thioester bond to the sulfhydryl group of CoA. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a modification commonly employed in pharmacokinetic and metabolic studies to enhance stability and traceability . CoA thioesters, including acetyl-CoA and succinyl-CoA, are central to acyl group transfer, lipid metabolism, and post-translational protein modifications .

Properties

Molecular Formula

C₂₆H₃₅D₃N₉O₁₇P₃S

Molecular Weight

876.63

Synonyms

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) Pyrazine-2-carbothioate-d3

Origin of Product

United States

Comparison with Similar Compounds

Natural Coenzyme A Derivatives

  • Acetyl-CoA: A primary substrate in the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. Unlike Coenzyme A S-Pyrazinecarboxylate-d3, acetyl-CoA features a simple acetyl group, conferring high aqueous solubility (AlogP ≈ -1.5) and rapid metabolic turnover .
  • Succinyl-CoA : Key in heme synthesis and the TCA cycle. Its dicarboxylic structure enhances polarity, contrasting with the aromatic pyrazinecarboxylate group, which likely increases hydrophobicity (inferred AlogP > 0) .
  • Malonyl-CoA : Central to fatty acid elongation. Its β-ketoacyl group enables decarboxylation-driven reactions, a mechanism absent in pyrazinecarboxylate derivatives .

Table 1: Key Properties of CoA Derivatives

Compound Functional Group AlogP* Metabolic Role
Acetyl-CoA Acetyl -1.5 TCA cycle, acetylation reactions
Succinyl-CoA Succinyl -2.1 Heme synthesis, TCA cycle
Malonyl-CoA Malonyl -1.8 Fatty acid synthesis
CoA S-Pyrazinecarboxylate-d3 Pyrazinecarboxylate ~0.5† Research tracer, enzyme inhibition

*Calculated or inferred from similar structures .
†Estimated based on pyrazinecarboxylate esters in .

Analytical and Pharmacokinetic Considerations

CoA S-Pyrazinecarboxylate-d3 can be analyzed using ion-pair reversed-phase high-performance liquid chromatography coupled with high-resolution MS (IP-RP-HPLC/ESI-HRMS), a method optimized for acyl-CoA thioesters . Key distinctions from natural CoA derivatives include:

  • Retention Time : The pyrazine ring increases hydrophobicity, leading to longer retention times compared to acetyl-CoA or malonyl-CoA .
  • Detection Sensitivity : Deuterium substitution improves isotopic labeling detection in MS, enabling precise quantification at low concentrations (e.g., <1 µM) .
  • Solubility: Kinetic solubility assays (, Table S9) suggest reduced aqueous solubility relative to polar CoA derivatives, necessitating dimethyl sulfoxide (DMSO) or ethanol as solvents.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Coenzyme A S-Pyrazinecarboxylate-d3, and how do isotopic labels affect reaction efficiency?

  • Methodology : Synthesis typically involves coupling pyrazinecarboxylic acid derivatives with deuterated Coenzyme A (CoA-d3) using coupling reagents like T3P (propyl phosphonic anhydride). Isotopic labeling requires precise control of reaction conditions (e.g., anhydrous environment, inert gas) to minimize proton-deuterium exchange. Reaction efficiency is monitored via LC-MS to confirm deuterium retention (>98% isotopic purity) and quantify yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify non-deuterated impurities, while ²H NMR verifies deuterium incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₃₅D₃N₇O₁₇P₃S) and isotopic distribution.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with phosphate buffer/acetonitrile gradients .

Q. How does the deuterium label in this compound influence its stability in biological assays?

  • Methodology : Stability is tested in vitro by incubating the compound in buffer systems (pH 7.4, 37°C) and analyzing degradation via LC-MS over 24–72 hours. Deuterium reduces metabolic degradation rates by ~20–30% compared to non-deuterated analogs, as shown in hepatic microsome assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying the kinetic isotope effects (KIEs) of this compound in enzymatic reactions?

  • Methodology : Use stopped-flow spectrophotometry or quench-flow systems to measure reaction rates of deuterated vs. non-deuterated substrates. For example, in acetyltransferase assays, KIEs (k_H/k_D) are calculated by comparing V_max values. Contradictions in KIE magnitudes (e.g., 1.5 vs. 2.0) may arise from solvent vs. primary isotope effects, requiring multivariate regression to isolate variables .

Q. How can contradictory data on the compound’s solubility in aqueous vs. lipid phases be resolved?

  • Methodology :

  • Solubility Testing : Use shake-flask method with partitioned solvents (e.g., octanol-water) and quantify via UV-Vis spectroscopy.
  • Contradiction Analysis : Discrepancies may stem from pH-dependent ionization of the pyrazine moiety. Adjust buffer pH (e.g., 5.0 vs. 7.4) and re-evaluate partition coefficients. Recent studies report logP values of -1.2 (aqueous) vs. 0.8 (lipid), highlighting pH sensitivity .

Q. What strategies mitigate interference from this compound in metabolomic profiling studies?

  • Methodology :

  • Chromatographic Separation : Optimize UPLC gradients to resolve the compound from endogenous CoA derivatives.
  • Data Processing : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to exclude isotopic clusters from untargeted metabolomics datasets. Validation via spike-recovery experiments ensures <5% false-positive signals .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s inhibitory effects on pyrazine-metabolizing enzymes?

  • Methodology :

  • Dose Range : Use 10 nM–100 µM concentrations, log-spaced for EC₅₀ calculation.
  • Controls : Include non-deuterated CoA-S-pyrazinecarboxylate and CoA-free blanks.
  • Statistical Analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to account for Hill slope variability. Report R² > 0.95 for curve validity .

Q. What are best practices for validating deuterium labeling efficiency in complex biological matrices?

  • Methodology :

  • Sample Preparation : Extract the compound from plasma/tissue homogenates using SPE cartridges (C18 phase).
  • Validation Metrics : Calculate isotopic purity via mass isotopomer distribution analysis (MIDA). Acceptable thresholds: >95% for in vivo studies, >90% for high-throughput screens .

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